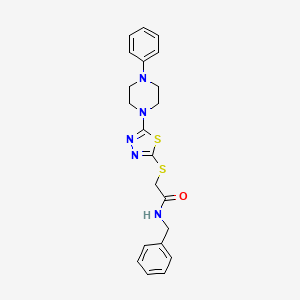
N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide . It is synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Synthesis Analysis
The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives are mainly alkylation reactions . The final compounds are synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Compounds bearing heterocyclic rings, including 1,3,4-thiadiazole derivatives, have been synthesized and evaluated for antitumor activities. Notably, certain derivatives displayed considerable anticancer activity against various cancer cell lines, underscoring the therapeutic potential of these compounds in oncology (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Anticonvulsant Evaluation
Derivatives incorporating a thiadiazole moiety have also been explored for their anticonvulsant properties. Specific compounds showed significant efficacy in models of seizure, suggesting their potential use in treating epilepsy (R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, J. Akhtar, 2021).
Insecticidal Assessment
The synthesis of novel heterocycles incorporating a thiadiazole moiety has been carried out with the evaluation of their insecticidal activity against pests like the cotton leafworm. This research indicates the potential agricultural applications of these compounds as insecticides (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
Antimicrobial and Anticholinesterase Activities
Another study synthesized 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives, evaluating them for antimicrobial and anticholinesterase activities. These compounds showed significant antifungal activity, particularly against Candida parapsilosis, highlighting their potential as antimicrobial agents (L. Yurttaş, Y. Özkay, Hülya Karaca Gençer, U. Acar, 2015).
Antiviral and Antibacterial Activities
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been designed, synthesized, and evaluated for their antiviral and antibacterial activities. These studies have shown that some compounds exhibit good efficacy against pathogens, suggesting their utility in developing new antiviral and antibacterial therapies (Xu Tang, Zhongbo Wang, Xinmin Zhong, Xiaobin Wang, Lijuan Chen, Ming He, Wei Xue, 2019).
Orientations Futures
The future directions for the research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives could involve further exploration of their anticonvulsant activity in different models of epilepsy, as well as investigation of their potential therapeutic applications in other neurological disorders . Additionally, further studies could be conducted to elucidate their mechanism of action and to optimize their chemical structure for improved efficacy and safety .
Propriétés
IUPAC Name |
N-benzyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS2/c27-19(22-15-17-7-3-1-4-8-17)16-28-21-24-23-20(29-21)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBLCEMDPLXLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
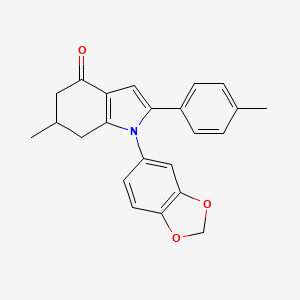
![N-[[4-(2-ethyl-6-methylphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2676810.png)
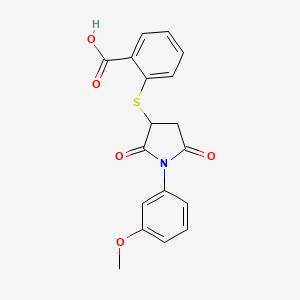
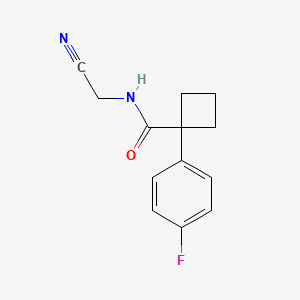
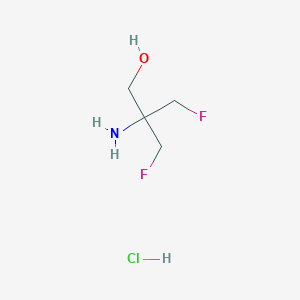
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate](/img/structure/B2676816.png)

![N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2676818.png)
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2676822.png)
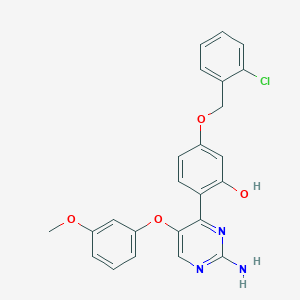
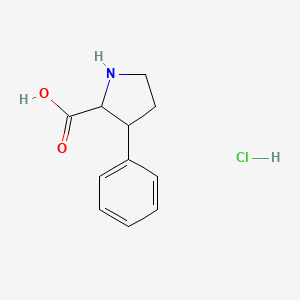
![N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2676826.png)
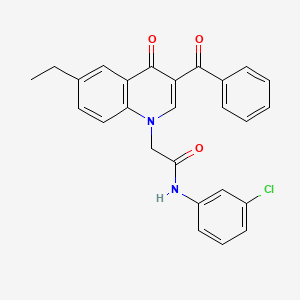
![(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2676828.png)
